Cas no 1251322-24-3 (1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

1-(Pyridin-2-yl)ethane-1-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its pyridine moiety enhances reactivity and selectivity, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfonyl derivatives. The compound’s stability under controlled conditions ensures reliable performance in reactions requiring electrophilic sulfonylation. It is commonly employed in pharmaceutical and agrochemical research for modifying bioactive compounds. The presence of the pyridinyl group may also facilitate coordination in metal-catalyzed transformations. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This reagent is particularly useful for applications demanding precise functionalization with sulfonyl groups.
1-(pyridin-2-yl)ethane-1-sulfonyl chloride structure
1251322-24-3 structure
商品名:1-(pyridin-2-yl)ethane-1-sulfonyl chloride
CAS番号:1251322-24-3
MF:C7H8ClNO2S
メガワット:205.661919593811
MDL:MFCD16671763
CID:2174350
PubChem ID:18939714

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(Pyridin-2-yl)ethanesulfonyl chloride
    • AM91454
    • 1-(pyridin-2-yl)ethane-1-sulfonyl chloride
    • MDL: MFCD16671763
    • インチ: 1S/C7H8ClNO2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3
    • InChIKey: FJUVAFICNGTQEW-UHFFFAOYSA-N
    • ほほえんだ: ClS(C(C)C1C=CC=CN=1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • トポロジー分子極性表面積: 55.4

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-274024-5.0g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
5.0g
$2485.0 2023-02-28
Enamine
EN300-274024-0.5g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
0.5g
$823.0 2023-09-10
Enamine
EN300-274024-1.0g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
1g
$0.0 2023-06-07
Enamine
EN300-274024-2.5g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
2.5g
$1680.0 2023-09-10
Enamine
EN300-274024-0.05g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
0.05g
$719.0 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1349689-250mg
1-(Pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3 95%
250mg
¥18457.00 2024-08-09
Enamine
EN300-274024-0.1g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
0.1g
$755.0 2023-09-10
Enamine
EN300-274024-10.0g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
10.0g
$3683.0 2023-02-28
Enamine
EN300-274024-1g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
1g
$857.0 2023-09-10
Enamine
EN300-274024-10g
1-(pyridin-2-yl)ethane-1-sulfonyl chloride
1251322-24-3
10g
$3683.0 2023-09-10

1-(pyridin-2-yl)ethane-1-sulfonyl chloride 関連文献

1-(pyridin-2-yl)ethane-1-sulfonyl chlorideに関する追加情報

Introduction to 1-(pyridin-2-yl)ethane-1-sulfonyl chloride (CAS No. 1251322-24-3)

1-(pyridin-2-yl)ethane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1251322-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of a pyridine ring in its structure imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists and materials scientists.

Thepyridin-2-yl moiety, specifically positioned at the 2-position of the pyridine ring, enhances the compound's reactivity and compatibility with a range of functional groups. This feature is particularly advantageous in drug discovery, where modularity and tunability are key considerations. Sulfonyl chlorides, on the other hand, are well-known for their ability to participate in nucleophilic substitution reactions, facilitating the introduction of sulfonamide functionalities into target molecules. These functionalities are prevalent in many approved drugs due to their favorable pharmacokinetic properties and biological activity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds, including pyridine derivatives. The1-(pyridin-2-yl)ethane-1-sulfonyl chloride has emerged as a promising intermediate in this context. Its structural features make it an excellent candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such screenings are instrumental in identifying lead candidates for further optimization.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The sulfonyl chloride group can be readily converted into sulfonamides through reaction with amines, or into other derivatives such as sulfonates and thiols through nucleophilic aromatic substitution or metal-catalyzed reactions. This adaptability allows researchers to explore diverse chemical spaces, increasing the likelihood of discovering compounds with desirable biological profiles.

Thepyridin-2-yl group itself is not only a reactive handle but also contributes to the overall pharmacological properties of the resulting molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects. By incorporating this moiety into drug-like scaffolds, researchers can leverage its known bioactivity while also exploring new therapeutic avenues.

Recent studies have highlighted the utility of1-(pyridin-2-yl)ethane-1-sulfonyl chloride in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. Inhibiting these enzymes has become a major focus in drug development, and sulfonyl chloride-based compounds have shown promise in this regard. The pyridine ring can serve as a hinge-binding motif, interacting with specific pockets on the kinase surface, while the sulfonyl group can engage in polar interactions with key residues.

In addition to its applications in pharmaceuticals, this compound has potential uses in materials science. For instance, it can be employed in the synthesis of functional materials such as organic semiconductors or ligands for metal complexes used in catalysis. The ability to modify both the pyridine and sulfonyl chloride moieties allows for fine-tuning of material properties, making it a versatile tool for researchers working on advanced materials.

The synthesis of1-(pyridin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-pyridylethanol with chlorosulfonic acid or phosphorus pentachloride under controlled conditions. Careful optimization of reaction parameters is necessary to achieve high yields and purity. Purification methods such as column chromatography or recrystallization are commonly employed to isolate the desired product.

Efforts have been made to develop more sustainable synthetic routes for this compound. Green chemistry principles have guided researchers toward using less hazardous reagents and solvents, as well as improving energy efficiency. For example, alternative chlorinating agents that generate fewer byproducts have been explored. Additionally, catalytic methods that minimize waste and reduce reaction times are being investigated.

Thepyridin-2-yl group's ability to participate in coordination chemistry has also been exploited in recent years. Metal complexes derived from this compound have shown interesting catalytic properties and can be used in cross-coupling reactions essential for constructing complex organic molecules. Such complexes may find applications in industrial processes or as tools for studying reaction mechanisms.

In conclusion,1-(pyridin-2-yl)ethane-1-sulfonyl chloride(CAS No. 1251322-24-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and functional materials alike. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of chemical innovation.

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